1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone
Overview
Description
1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been widely studied for their antimicrobial, antiviral, anticancer, and antiparasitic properties . The compound this compound is of particular interest due to its unique structure, which includes a benzimidazole ring fused with a dibromoethanone moiety.
Preparation Methods
The synthesis of 1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone typically involves the condensation of 1,2-diaminobenzene with a suitable dibromoethanone precursor. One common method involves the reaction of 1,2-diaminobenzene with 2,2-dibromoacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The dibromoethanone moiety can form covalent bonds with nucleophiles in biological systems, further enhancing its biological activity .
Comparison with Similar Compounds
1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-yl hydrazones: These compounds also exhibit antimicrobial and antiparasitic activities but differ in their chemical structure and specific biological targets.
1,4-Bis(1H-benzimidazol-2-yl)benzene: This compound is used in the development of materials with unique properties, such as fluorescence, but lacks the dibromoethanone moiety.
The uniqueness of this compound lies in its combination of the benzimidazole ring with the dibromoethanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2,2-dibromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-8(11)7(14)9-12-5-3-1-2-4-6(5)13-9/h1-4,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVWXGUTNVKVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480878 | |
Record name | 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56653-42-0 | |
Record name | 1-(1H-Benzimidazol-2-yl)-2,2-dibromoethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56653-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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